N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O3/c1-11-9-12(22)3-8-16(11)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-4-13(23)5-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCCWFXOEUOEAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure Variations
- Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the more common pyrrolo[2,3-d]pyrimidine scaffold (e.g., in and ) in ring fusion orientation.
Substituent Analysis
- Halogenated Aryl Groups: The 4-bromo-2-methylphenyl and 4-chlorophenyl groups in the target compound contrast with analogs bearing sulfamoylphenyl (e.g., 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide in ) or nitrobenzylideneamino groups (e.g., compound 27 in ). Halogenated aryl groups enhance lipophilicity and metabolic stability compared to sulfonamides, which may improve membrane permeability .
- Carboxamide vs. Ester/Sulfonamide: The 7-carboxamide group in the target compound differs from ester derivatives (e.g., ethyl carboxylate in ) and sulfonamides (e.g., compound 13 in ).
Physicochemical Properties
Key data from analogous compounds:
Molecular Docking and Computational Predictions
- highlights molecular docking studies for CDK9 inhibitors, where the pyrrolo-pyrimidine core occupies the hinge region. The target compound’s 4-bromo-2-methylphenyl group may enhance hydrophobic interactions in analogous binding pockets .
- describes fluorophenyl-containing analogs with optimized binding to kinases, suggesting halogenated aryl groups improve affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
